

physicochemical properties of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Cat. No.: B3021471

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An In-depth Technical Guide to the Physicochemical Properties of **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde**

Introduction

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde (CAS No: 6284-92-0) is a substituted aromatic aldehyde that serves as a critical intermediate in advanced organic synthesis.^[1] Its unique molecular architecture, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, makes it a versatile building block for constructing complex molecules.^[1] This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of its essential physicochemical properties. Understanding these characteristics is paramount for its effective handling, reaction optimization, and application in the synthesis of high-value compounds, including pharmaceuticals, agrochemicals, and novel materials.^[1]

The strategic placement of an electron-withdrawing nitro group ortho to the aldehyde and meta to the hydroxyl group, combined with the electron-donating methoxy group, creates a unique electronic and steric environment that dictates the molecule's reactivity and physical behavior. This document will delve into these properties, providing both established data and the standardized experimental protocols for their validation.

Caption: Chemical structure of **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde**.

Part 1: Core Molecular and Physical Data

A precise understanding of a compound's fundamental properties is the bedrock of its application. The data presented below are essential for stoichiometric calculations, analytical method development, and safety assessments.

Table 1: Chemical Identifiers and Molecular Formula

Identifier	Value
CAS Number	6284-92-0[1][2]
Molecular Formula	C ₈ H ₇ NO ₅ [1][3]
Molecular Weight	197.15 g/mol [1]
InChI Key	SJAKQVOAWQEVJV-UHFFFAOYSA-N[3]
Synonyms	2-Nitro-3-hydroxy-4-methoxybenzaldehyde[3]

Table 2: Key Physicochemical Properties

Property	Value	Significance
Melting Point	147-148 °C[1][4]	Indicates the compound is a stable solid at ambient temperatures with moderate crystal lattice energy.
Boiling Point	343.1 °C (at 760 mmHg)[1][5]	High boiling point reflects strong intermolecular forces, including hydrogen bonding from the hydroxyl group.
Flash Point	161.3 °C[5]	Important for assessing fire hazard during handling and scale-up operations.
Appearance	Solid[3]	Defines the physical state for handling, storage, and formulation.
Storage	2-8°C, sealed, dry, under inert gas[1][5]	Recommended conditions to maintain chemical stability and prevent degradation.

Part 2: Solubility, Partitioning, and Acidity

These properties are critical predictors of a molecule's behavior in both chemical and biological systems, influencing everything from reaction solvent selection to pharmacokinetic profiles in drug discovery.

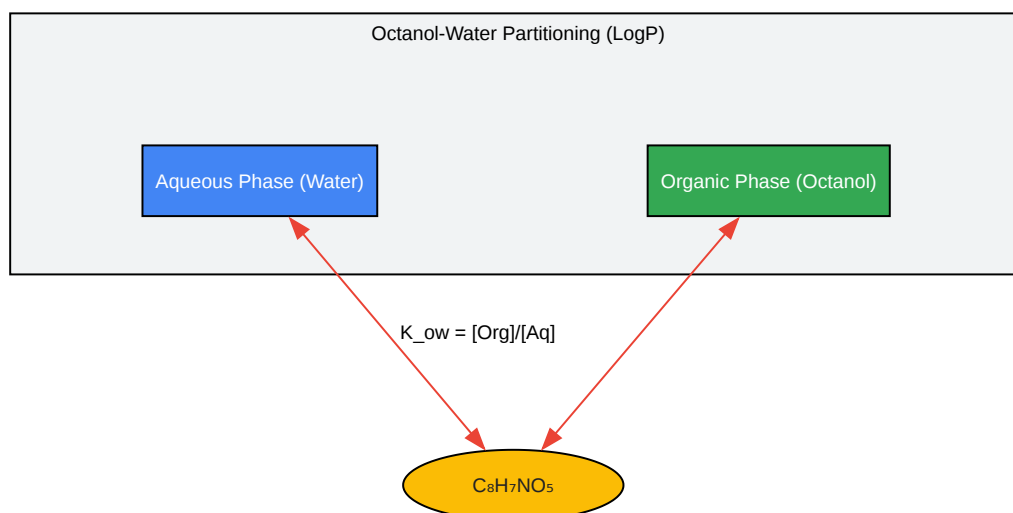
Solubility Profile

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is reported to be insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones.[5] This behavior is a direct consequence of its molecular structure. While the polar hydroxyl, nitro, and aldehyde groups can engage in hydrogen bonding, their influence is counteracted by the predominantly non-polar aromatic ring, leading to poor affinity for the highly polar water matrix. Conversely, it readily dissolves in organic solvents that can accommodate both its polar and non-polar features.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a crucial metric for estimating a molecule's lipophilicity. For this compound, the LogP is reported as 2.00.[2]

- Expert Insight: A LogP value of 2.00 suggests a balanced hydrophilic-lipophilic character. In the context of drug development, this value is favorable, as it often correlates with good membrane permeability and absorption, falling within the desired range suggested by frameworks like Lipinski's Rule of Five. It indicates that the molecule can efficiently partition from an aqueous phase (like the extracellular matrix) into a lipid phase (like a cell membrane).



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Caption: Conceptual diagram of the octanol-water partition coefficient (LogP).

Acidity (pKa)

The predicted pKa for **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde** is 7.03.[5]

- **Mechanistic Explanation:** This acidity is attributed to the phenolic hydroxyl group. Its acidity is significantly enhanced (pKa is lowered) by the presence of two strong electron-withdrawing groups: the ortho-nitro group and the para-aldehyde group. These groups stabilize the resulting phenoxide anion through resonance and inductive effects, facilitating the dissociation of the proton.
- **Practical Implication:** A pKa near physiological pH (7.4) means that the molecule will exist as a mixture of its neutral (protonated) and anionic (deprotonated) forms in biological systems. This equilibrium is critical as it dictates aqueous solubility, receptor binding interactions, and metabolic pathways.

Caption: Acid-base equilibrium of the phenolic hydroxyl group.

Part 3: Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following are standardized, self-validating protocols for determining key physicochemical properties applicable to this compound.

Protocol 3.1: Melting Point Determination via Capillary Method

This method provides a precise melting range, which is an indicator of purity.

- **Preparation:** Ensure the compound is dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube in a calibrated melting point apparatus.
- **Measurement:**
 - Heat rapidly to about 15-20 °C below the expected melting point (147 °C).
 - **Causality:** A rapid initial heating saves time, but a slow ramp rate near the melting point is critical for thermal equilibrium between the sample and the thermometer.
 - Decrease the heating rate to 1-2 °C per minute.

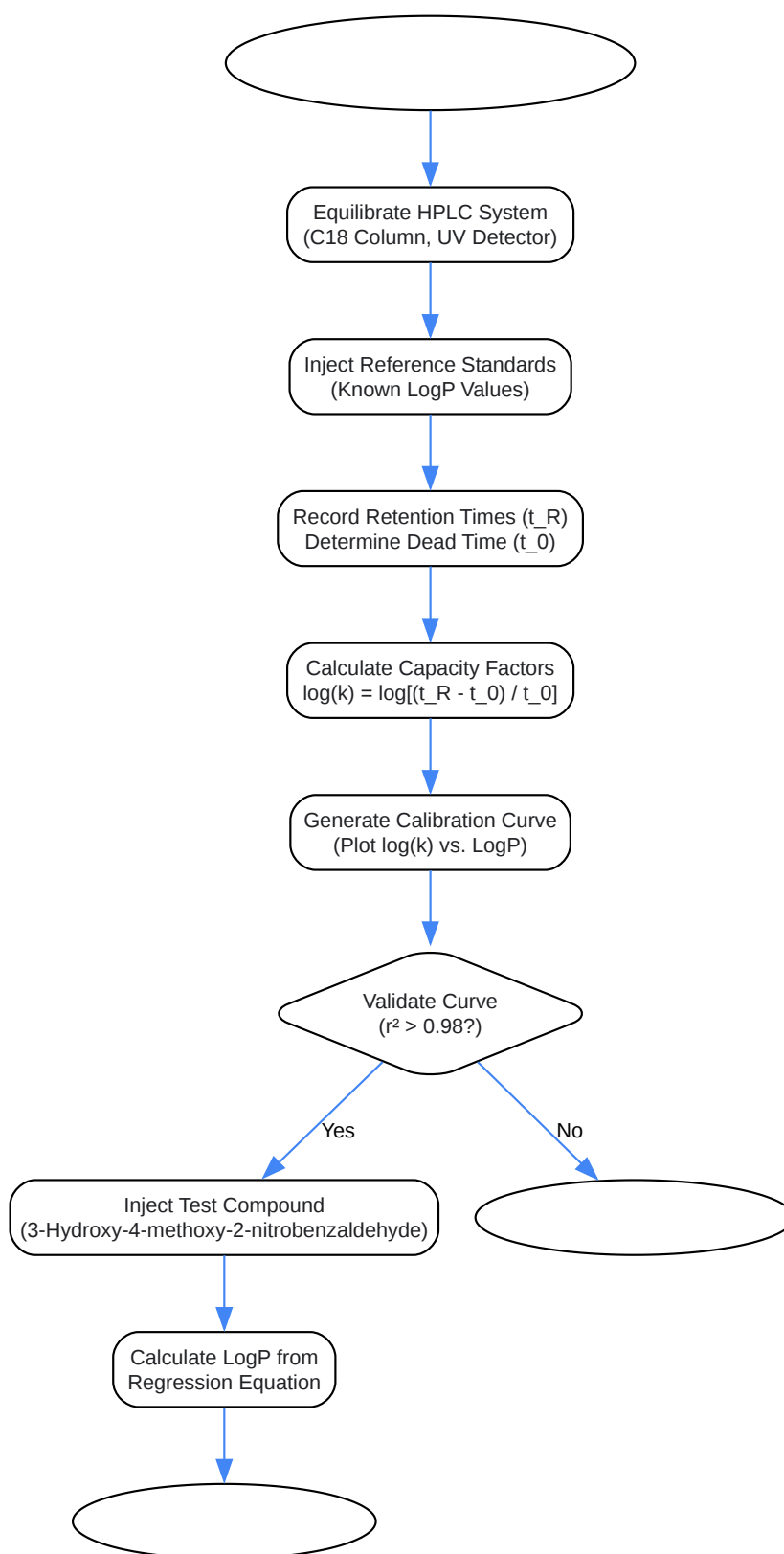
- **Data Recording:** Record the temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A narrow range (<2 °C) indicates high purity.
- **Validation:** Perform the measurement in triplicate. The results should be within a narrow margin of error. Calibrate the apparatus periodically with certified standards (e.g., benzophenone, caffeine).

Protocol 3.2: LogP Determination via HPLC Method (Based on OECD Guideline 117)

This is a rapid and reliable alternative to the shake-flask method for determining the partition coefficient.

- **Principle:** The retention time of a substance on a reverse-phase HPLC column (e.g., C18) is linearly correlated with its LogP. By calibrating the system with standards of known LogP values, the LogP of the test compound can be determined.
- **System Setup:**
 - Column: C18 stationary phase.
 - Mobile Phase: Isocratic mixture of methanol and water.
 - Detector: UV detector set to a wavelength where the compound has strong absorbance.
- **Calibration:**
 - Prepare solutions of at least 6-8 reference compounds with known LogP values that bracket the expected LogP of the test compound (e.g., values from 1.0 to 3.0).
 - Inject each standard and record its retention time (t_R).
 - Calculate the dead time (t_0) using an unretained compound (e.g., sodium nitrate).
 - Calculate the capacity factor (k) for each standard: $k = (t_R - t_0) / t_0$.

- Plot $\log(k)$ vs. known LogP values. A linear regression should yield a correlation coefficient (r^2) > 0.98 for a valid calibration.
- Measurement:
 - Prepare a solution of **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde** in the mobile phase.
 - Inject the sample and record its retention time. Calculate its $\log(k)$.
- Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of the test compound.
- Validation: The self-validating nature of this protocol lies in the linearity and correlation coefficient of the calibration curve. If the standards do not produce a highly linear plot, the system is not valid.



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